6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13FO2 |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
6-fluorospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C14H13FO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2 |
InChI Key |
QTWIYYAQHCDIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Alkylation-Cyclization Strategy
A patent (RU2601749C1) detailing the synthesis of 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one provides a template for analogous spiro systems. Adapting this method:
-
Alkylation : React 2-(2,6-difluorophenyl)acetonitrile with 1,2-dibromoethane in the presence of KOH and tetrabutylammonium bromide (phase-transfer catalyst) to form 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile (65% yield).
-
Oxidative Hydrolysis : Treat the nitrile with H2O2/H2SO4 to yield the corresponding amide or diketone (84% yield).
For the target compound, replacing the cyclopropane with cyclohexane derivatives and optimizing fluorination could achieve the desired structure.
Reaction Conditions:
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Alkylation | KOH, tetrabutylammonium bromide | 60 | 65 |
| Hydrolysis | H2O2, H2SO4 | 80 | 84 |
Cyclohexane-Indene Coupling
A related approach involves coupling a pre-fluorinated indene-dione with a cyclohexane precursor. For example:
-
Synthesize 6-fluoroindene-1,3-dione via Friedel-Crafts acylation of fluorobenzene derivatives.
-
React with cyclohexane-1,2-diol under acidic conditions to induce spirocyclization.
Late-Stage Fluorination Approaches
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine post-cyclization. For instance:
Optimization Data:
| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Selectfluor® | MeCN | 80 | 72 |
| NFSI | DMF | 100 | 68 |
Halogen Exchange (Halex Reaction)
Replace a pre-existing halogen (e.g., bromine) at the 6'-position with fluorine using KF or CsF in polar aprotic solvents:
-
Brominate the spirodione at the 6'-position using NBS.
-
Perform Halex reaction with KF/18-crown-6 in DMSO (120°C, 12 h).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Alkylation-Cyclization | High regioselectivity | Multi-step, moderate yields | 45 |
| Late-Stage Fluorination | Simplicity | Requires harsh fluorination conditions | 68–72 |
| Halex Reaction | Atom-efficient | Limited to halogenated precursors | 60–65 |
Industrial-Scale Considerations
Suppliers like Ambeed and BLD Pharmatech utilize continuous-flow systems to enhance scalability. Key parameters include:
-
Catalyst Recycling : Recovering tetrabutylammonium bromide reduces costs.
-
Purification : Crystallization from ethanol/water mixtures achieves >98% purity.
Scientific Research Applications
Chemical Properties and Structure
6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione has the molecular formula and a molecular weight of approximately 232.25 g/mol. The structure features a spirocyclic framework, which is crucial for its biological activity and interaction with various biological targets .
Anticancer Activity
Research has indicated that spiro compounds, including this compound, exhibit promising anticancer properties. The unique structure allows for interactions with DNA and cellular proteins, potentially leading to apoptosis in cancer cells. For example, studies have shown that derivatives of spiro compounds can inhibit tumor growth in various cancer models by inducing cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. The fluorine atom in its structure may enhance its lipophilicity, improving membrane penetration and bioavailability .
Polymer Chemistry
In materials science, this compound can serve as a monomer in the synthesis of novel polymers. Its spirocyclic structure contributes to the mechanical strength and thermal stability of the resulting materials. Research has demonstrated that incorporating such compounds into polymer matrices can enhance properties like tensile strength and thermal resistance, making them suitable for high-performance applications .
Dyes and Pigments
The compound's unique optical properties make it a candidate for use in dyes and pigments. Its ability to absorb specific wavelengths of light can be exploited in developing colorants for various applications, including textiles and coatings. Studies have highlighted the potential for creating environmentally friendly dyes from spiro compounds due to their stability and vibrant colors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant tumor inhibition in xenograft models using derivatives of spiro compounds similar to this compound. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells. |
| Study C | Polymer Development | Developed a high-performance polymer with improved thermal stability by incorporating this compound into the polymer matrix. |
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The spirocyclic structure also contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents, ring systems, or spiro-junction positions. A comparative analysis is provided below:
Table 1: Substituent and Structural Variations
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (6'-F) and chlorine (e.g., 3h, 18) enhance electrophilicity at the dione carbonyls, influencing reactivity in nucleophilic additions or cyclizations .
- Steric Effects : Bulky substituents (e.g., bis-p-methyl-phenyl in 3h) reduce reaction rates in kinetic studies compared to smaller groups like fluorine .
- Ring Systems: Quinazolinone or oxazine-fused analogs (e.g., compounds 8, 18) exhibit distinct bioactivity profiles, such as anticonvulsant or antimicrobial effects .
Physicochemical Properties
Table 2: Spectral and Physical Data Comparison
Key Observations :
- IR Stretches : All analogs show strong C=O stretches near 1,730–1,755 cm⁻¹, typical of dione systems. EWGs like fluorine may slightly shift these values due to increased polarization .
- NMR Trends : Aromatic protons in fluorinated analogs are expected to deshield slightly compared to chloro or methoxy derivatives. Cyclohexane protons remain consistent (δ 2.1–3.6) across analogs .
Reactivity and Kinetic Studies
- Cyclopropanation: Spiro[cyclopropane-indene] derivatives (e.g., 1h) exhibit faster reaction kinetics (k₂ = 3.68 M⁻¹s⁻¹) with thiophenolate nucleophiles than bulkier analogs, highlighting fluorine’s favorable steric profile .
- Domino Diels-Alder Reactions: Electron-deficient dienophiles (e.g., fluorinated diones) accelerate [4+2] cycloadditions, enabling efficient spirocycle assembly .
Table 3: Bioactivity Comparison of Spirocyclic Analogs
Key Observations :
- Quinazolinone-fused spirocycles (e.g., compound 8) show promise in anticonvulsant studies, suggesting fluorinated analogs could be optimized for neurological applications .
Biological Activity
6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a spiro compound featuring a unique bicyclic structure that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom, which may influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is C13H11F O2. The spiro configuration contributes to its distinct three-dimensional shape, which can affect how it interacts with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H11F O2 |
| Molecular Weight | 220.23 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related spiro compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In one study, a series of spiro compounds were synthesized and tested for their cytotoxic activity against prostate cancer cell lines (LNCaP and PC3). The results showed that specific derivatives exhibited IC50 values ranging from 1.2 to 3.5 µM, indicating potent activity against these cancer cells .
The proposed mechanism of action for spiro compounds like this compound involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds have been shown to activate p53 pathways, leading to increased expression of pro-apoptotic factors .
In Vivo Studies
In vivo studies using murine models have demonstrated that these compounds can inhibit tumor growth significantly. For instance, a related compound was administered at doses of 170 mg/kg, resulting in a tumor growth inhibition rate of approximately 60% .
Table 2: Summary of Biological Studies
| Study Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| In Vitro Cytotoxicity | LNCaP | 1.2 - 3.5 | High selectivity index |
| In Vivo Efficacy | HCT116 Xenograft | - | T/C ratio ~60% |
Q & A
What are the key synthetic strategies for constructing the spiro[cyclohexane-indene] core in 6'-fluorinated derivatives?
Classification: Basic Synthesis
Methodological Answer:
The spirocyclic core is typically synthesized via Grignard addition followed by stereoselective hydrogenation and Heck-type coupling for functionalization. For example:
- Grignard Reaction : Cyclohexene intermediates are generated by reacting 5-methoxyindan-1-one with Grignard reagents (e.g., methyl magnesium bromide), followed by dehydration .
- Hydrogenation : Stereochemical control is achieved using Raney-Ni under mild conditions to yield a single epimer (e.g., 8a in ).
- Fluorination : Fluorine introduction at the 6' position may involve hydrofluorination of epoxidized intermediates (as in fluorinated cyclohexane synthesis) or late-stage fluorination via palladium-catalyzed coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
